4-(Methoxymethyl)thiophene-2-carboxylic acid
Overview
Description
“4-(Methoxymethyl)thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C7H8O3S . It has a molecular weight of 172.2 . This compound is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .
Synthesis Analysis
The synthesis of thiophene derivatives, including “this compound”, can be achieved through various methods. One common method is the Gewald reaction, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered ring with one sulfur atom . Attached to this ring is a methoxymethyl group and a carboxylic acid group .Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, can undergo various chemical reactions. For instance, upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 90-92°C .Scientific Research Applications
Antimicrobial and Antioxidant Activities
A study involving the synthesis of compounds related to thiophene-2-carboxylic acid, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, demonstrated significant antimicrobial and antioxidant activities. Certain synthesized compounds exhibited excellent antibacterial and antifungal properties, alongside notable antioxidant potential (Raghavendra et al., 2016).
Mass Spectrometry in Chemical Analysis
Research on the mass spectra of substituted thiophene-2-carboxylic acids, including 4-(Methoxymethyl)thiophene-2-carboxylic acid, has shown their utility in chemical analysis. The study highlighted the differentiation of isomeric compounds and the influence of substituents on fragmentation patterns (Fisichella et al., 1982).
Novel Synthesis Techniques
A method for synthesizing novel polycyclic and multi-substituted thiophene derivatives was developed, involving thiophene-2-carboxylate. This method provided a way to create diverse thiophene derivatives with potential applications in various fields (Yang & Fang, 2007).
Rhodium-Catalyzed Alkenylation
A study explored the rhodium/silver-catalyzed oxidative coupling of thiophene-2-carboxylic acids for regioselective C3-alkenylation. This process was effective for various substrates, including brominated thiophenecarboxylic acids and furan-2-carboxylic acids (Iitsuka et al., 2013).
Nuclear Magnetic Resonance Analysis
The use of thiophene-2-carboxylic acids in nuclear magnetic resonance (NMR) analysis was investigated. The study focused on understanding substituent chemical shifts in thiophene-2-carboxylic acids, providing valuable insights for chemical analysis and molecular characterization (Noto et al., 1987).
Luminescence Sensing and Pesticide Removal
Metal-organic frameworks (MOFs) constructed from thiophene-based dicarboxylate, including thiophene-2-carboxylic acid derivatives, have been used in luminescent sensory materials. These MOFs showed high selectivity and sensitivity for environmental contaminants and demonstrated potential for recyclable detection of various substances (Zhao et al., 2017).
Safety and Hazards
Future Directions
The future directions for “4-(Methoxymethyl)thiophene-2-carboxylic acid” and other thiophene derivatives are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry . Given their wide range of properties and applications, these compounds are of significant interest to researchers in various fields.
Properties
IUPAC Name |
4-(methoxymethyl)thiophene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-10-3-5-2-6(7(8)9)11-4-5/h2,4H,3H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFUEEMJYGBLKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CSC(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566884 | |
Record name | 4-(Methoxymethyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54796-49-5 | |
Record name | 4-(Methoxymethyl)-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54796-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methoxymethyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methoxymethyl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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